molecular formula C21H22Cl3N3O4S B2427877 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride CAS No. 1329900-84-6

2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride

Cat. No.: B2427877
CAS No.: 1329900-84-6
M. Wt: 518.83
InChI Key: OXOXCCPVVXSQEY-UHFFFAOYSA-N
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Description

“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride” is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a dioxolo-benzothiazole moiety, a dichlorophenoxy group, and a dimethylamino propyl acetamide side chain

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceutical Applications: Potential use as a therapeutic agent due to its unique molecular structure and biological activity.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride” typically involves multi-step organic reactions. The key steps may include:

    Formation of the dioxolo-benzothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the dichlorophenoxy group: This step may involve nucleophilic substitution reactions.

    Introduction of the dimethylamino propyl acetamide side chain: This can be accomplished through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the dichlorophenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dechlorinated compounds.

Mechanism of Action

The mechanism of action of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence cellular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide
  • N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide sulfate

Uniqueness

The hydrochloride salt form of the compound may exhibit unique properties, such as improved solubility or stability, compared to other similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O4S.ClH/c1-25(2)6-3-7-26(20(27)11-28-16-5-4-13(22)8-14(16)23)21-24-15-9-17-18(30-12-29-17)10-19(15)31-21;/h4-5,8-10H,3,6-7,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXCCPVVXSQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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